5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of indolines and thiazolidines This compound is characterized by its complex structure, which includes a brominated indoline moiety and a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of the indoline and thiazolidinone precursors. The bromination of the indoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent condensation reaction between the brominated indoline and the thioxothiazolidinone is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, scaling up the production for industrial applications would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups
Scientific Research Applications
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The brominated indoline moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The thioxothiazolidinone ring may contribute to its stability and reactivity, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one .
Uniqueness
The uniqueness of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern and the combination of the indoline and thioxothiazolidinone rings.
Properties
CAS No. |
618081-40-6 |
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Molecular Formula |
C21H25BrN2O2S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O2S2/c1-3-5-7-11-23-16-10-9-14(22)13-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3/b18-17- |
InChI Key |
IGZLQKNDXIMBJL-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |
Origin of Product |
United States |
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